2-(4-Bromophenyl)-4,5-dichloropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromophényl)-4,5-dichloropyrimidine : est un composé organique appartenant à la classe des pyrimidines, qui sont des composés organiques aromatiques hétérocycliques. Ce composé est caractérisé par la présence d'un groupe bromophényle lié à la deuxième position et de deux atomes de chlore liés aux quatrième et cinquième positions du cycle pyrimidinique. Les pyrimidines sont connues pour leur large éventail d'activités biologiques et sont souvent utilisées dans la synthèse de produits pharmaceutiques et d'agrochimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-(4-bromophényl)-4,5-dichloropyrimidine implique généralement la réaction du 4-bromobenzaldéhyde avec le malononitrile en présence d'acétate d'ammonium pour former du 2-(4-bromophényl)-3-cyanoacrylonitrile. Cet intermédiaire est ensuite cyclisé avec de l'oxychlorure de phosphore (POCl3) pour donner le produit souhaité. Les conditions de réaction impliquent généralement le chauffage du mélange à reflux pendant plusieurs heures .

Méthodes de production industrielle : La production industrielle de la 2-(4-bromophényl)-4,5-dichloropyrimidine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction est courante dans les milieux industriels.

Analyse Des Réactions Chimiques

Types de réactions :

Réactions de substitution : Les atomes de brome et de chlore dans la 2-(4-bromophényl)-4,5-dichloropyrimidine peuvent subir des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent l'hydroxyde de sodium (NaOH) et le tert-butylate de potassium (KOtBu).

Réactions d'oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réactions de réduction : La réduction du composé peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Réactifs et conditions courants :

Substitution : Les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO) ou la diméthylformamide (DMF) à des températures élevées.

Oxydation : Les réactions sont réalisées en solutions aqueuses acides ou basiques à température ambiante ou légèrement élevée.

Réduction : Les réactions sont réalisées dans des solvants anhydres tels que le tétrahydrofurane (THF) ou l'éther dans des conditions d'atmosphère inerte.

Principaux produits :

Substitution : Les produits comprennent diverses pyrimidines substituées en fonction du nucléophile utilisé.

Oxydation : Les produits comprennent des dérivés de la pyrimidine avec des groupes fonctionnels oxydés.

Réduction : Les produits comprennent des dérivés de la pyrimidine réduits avec des groupes fonctionnels hydrogénés.

Applications de la recherche scientifique

Chimie : La 2-(4-bromophényl)-4,5-dichloropyrimidine est utilisée comme élément constitutif dans la synthèse organique. Elle est utilisée dans la synthèse de composés hétérocycliques plus complexes et comme intermédiaire dans la préparation de produits pharmaceutiques et d'agrochimiques .

Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. Il est utilisé dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques .

Médecine : En chimie médicinale, la 2-(4-bromophényl)-4,5-dichloropyrimidine est explorée pour son potentiel en tant qu'agent thérapeutique. Elle est étudiée pour sa capacité à inhiber certaines enzymes et certains récepteurs impliqués dans les processus pathologiques .

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Il est également utilisé dans le développement de nouveaux catalyseurs et comme précurseur pour la synthèse de matériaux avancés .

Mécanisme d'action

Le mécanisme d'action de la 2-(4-bromophényl)-4,5-dichloropyrimidine implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité et exerçant ainsi ses effets biologiques. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques. Par exemple, dans les applications antimicrobiennes, le composé peut inhiber les enzymes bactériennes essentielles à la synthèse de la paroi cellulaire, ce qui conduit à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Chemistry: 2-(4-Bromophenyl)-4,5-dichloropyrimidine is used as a building block in organic synthesis. It is employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to inhibit certain enzymes and receptors involved in disease processes .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials .

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-4,5-dichloropyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide 4-bromophénylacétique : Un composé organique avec un atome de brome en position para du cycle phényle.

4-Bromofentanyl : Un analogue du fentanyl avec des propriétés sédatives et analgésiques similaires.

4-Bromophényl 4-bromobenzoate : Un composé ayant des propriétés mécaniques différentes en raison de ses formes polymorphes.

Unicité : La 2-(4-bromophényl)-4,5-dichloropyrimidine est unique en raison de son motif de substitution spécifique sur le cycle pyrimidinique, qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C10H5BrCl2N2 |

|---|---|

Poids moléculaire |

303.97 g/mol |

Nom IUPAC |

2-(4-bromophenyl)-4,5-dichloropyrimidine |

InChI |

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)10-14-5-8(12)9(13)15-10/h1-5H |

Clé InChI |

RMSAYLIRMBRDED-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

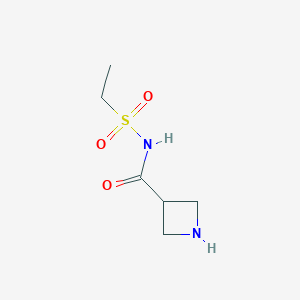

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B12074044.png)

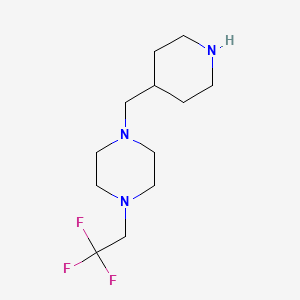

![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)

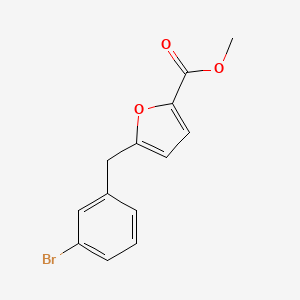

![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)

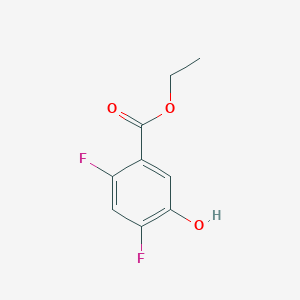

![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)